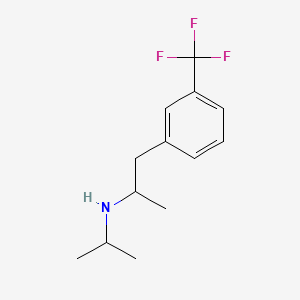

N-Isopropyl-alpha-methyl-m-trifluoromethylphenethylamine

Description

N-Isopropyl-alpha-methyl-m-trifluoromethylphenethylamine is a complex organic compound characterized by its unique structure, which includes an isopropyl group, a methyl group, and a trifluoromethyl group attached to a phenethylamine backbone

Properties

CAS No. |

51353-04-9 |

|---|---|

Molecular Formula |

C13H18F3N |

Molecular Weight |

245.28 g/mol |

IUPAC Name |

N-propan-2-yl-1-[3-(trifluoromethyl)phenyl]propan-2-amine |

InChI |

InChI=1S/C13H18F3N/c1-9(2)17-10(3)7-11-5-4-6-12(8-11)13(14,15)16/h4-6,8-10,17H,7H2,1-3H3 |

InChI Key |

NFNFGNLAOQRPPO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(C)CC1=CC(=CC=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-alpha-methyl-m-trifluoromethylphenethylamine typically involves multiple steps, starting with the preparation of the phenethylamine backbone. This can be achieved through the reductive amination of benzaldehyde derivatives with appropriate amines.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Acid-Base Reactivity

The compound forms stable salts with mineral acids due to its secondary amine group:

textFree base + HCl → Hydrochloride salt

Properties of the Hydrochloride Salt

-

Melting Point : 150–151°C (recrystallized from methanol-ether)

-

Solubility : Enhanced water solubility compared to the free base

Alkylation and Acylation

The amine group participates in alkylation and acylation under standard conditions:

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Alkylation | Methyl iodide | Quaternary ammonium salt | Polar solvent, room temperature |

| Acylation | Acetyl chloride | N-Acetyl derivative | Anhydrous conditions, base catalyst |

The trifluoromethyl group’s electron-withdrawing nature reduces the amine’s nucleophilicity slightly, requiring reactive electrophiles for efficient derivatization.

Oxidation Reactions

While tertiary amines are generally oxidation-resistant, strong oxidants like hydrogen peroxide or mCPBA can produce N-oxides :

textN-Isopropyl-alpha-methyl-m-trifluoromethylphenethylamine + H2O2 → N-Oxide derivative

Key Insight : The α-methyl group sterically shields the amine, slowing oxidation kinetics compared to unsubstituted analogs.

Catalytic Hydrogenation

Under hydrogen gas and catalysts (e.g., Pd/C or Raney Ni), the compound undergoes aromatic ring hydrogenation :

textAromatic ring → Cyclohexane derivative

Conditions

-

Pressure : 1–3 atm H2

-

Temperature : 25–50°C

-

Yield : Variable, depending on catalyst loading

The trifluoromethyl group remains intact during this process due to its strong C–F bonds.

Electrophilic Aromatic Substitution

The trifluoromethyl group directs incoming electrophiles to the meta position on the benzene ring. Example reactions include:

| Reaction | Reagent | Product |

|---|---|---|

| Nitration | HNO3/H2SO4 | 3-Trifluoromethyl-5-nitro derivative |

| Sulfonation | SO3/H2SO4 | 3-Trifluoromethyl-5-sulfo derivative |

Reaction rates are slower than unsubstituted benzene due to the electron-withdrawing CF3 group.

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing HF gas.

-

Hydrolytic Stability : Resistant to hydrolysis under neutral conditions but degrades in strong acids/bases via cleavage of the C–N bond .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H19F3N | |

| Molecular Weight | 251.27 g/mol | |

| Boiling Point (Free Base) | 126–128°C at 25 mmHg | |

| pKa (Estimated) | ~9.5 (amine) |

Scientific Research Applications

N-Isopropyl-alpha-methyl-m-trifluoromethylphenethylamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Isopropyl-alpha-methyl-m-trifluoromethylphenethylamine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenethylamine derivatives with different substituents, such as:

- N-Isopropyl-alpha-methylphenethylamine

- N-Isopropyl-m-trifluoromethylphenethylamine

- Alpha-methyl-m-trifluoromethylphenethylamine

Uniqueness

N-Isopropyl-alpha-methyl-m-trifluoromethylphenethylamine is unique due to the presence of both the isopropyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

N-Isopropyl-alpha-methyl-m-trifluoromethylphenethylamine, often categorized within the phenethylamine class, has garnered attention for its potential psychoactive properties. This article delves into its biological activity, pharmacological effects, and relevant case studies, supported by diverse research findings.

Chemical Structure and Classification

This compound is structurally related to other phenethylamines, which are known for their stimulant and psychoactive effects. The presence of the trifluoromethyl group significantly influences its pharmacodynamics and receptor interactions.

The compound primarily acts as a serotonergic agent , interacting with various serotonin receptors, particularly the 5-HT2A receptor. This receptor's activation is crucial for inducing psychedelic effects, as seen in other compounds within the same class. Research indicates that this compound may exhibit agonistic activity at these receptors, leading to altered states of consciousness and potential therapeutic applications in mood disorders .

Agonist Activity

- 5-HT2A Receptor Agonism : The compound’s agonistic properties at the 5-HT2A receptor are associated with its psychedelic effects. This receptor is implicated in various neuropsychological processes, including mood regulation and perception alterations .

- Dopaminergic Activity : Preliminary studies suggest that this compound may also influence dopaminergic pathways, although further research is needed to clarify these interactions.

Toxicology and Safety

- Adverse Effects : Case studies have reported adverse reactions similar to those observed with other phenethylamines, including tachycardia, agitation, and potential psychotic episodes following high doses or frequent use. These effects are often reversible but can lead to long-term psychological disturbances if misused .

- Metabolic Pathways : The metabolism of this compound involves dealkylation processes similar to those seen with fenfluramine, leading to various metabolites with distinct biological activities .

Case Studies

- Psychoactive Effects : In a controlled study involving recreational users, reports indicated that doses of this compound resulted in significant alterations in mood and perception, aligning with findings from other phenethylamines .

- Comparative Analysis : A comparative study highlighted that this compound exhibits a higher affinity for the 5-HT2A receptor compared to traditional psychedelics like LSD and psilocybin, suggesting a unique profile that may offer new therapeutic avenues for treatment-resistant depression .

Data Tables

| Parameter | This compound | Fenfluramine |

|---|---|---|

| Chemical Class | Phenethylamine | Phenethylamine |

| Primary Action | 5-HT2A Agonist | 5-HT2A Agonist |

| Common Effects | Euphoria, altered perception | Appetite suppression |

| Reported Adverse Effects | Tachycardia, agitation | Cardiac issues |

| Metabolites | Various (dealkylated forms) | Norfenfluramine |

Q & A

Q. What computational tools are validated for predicting the compound’s metabolic pathways?

- Methodological Answer : Use Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism. Cross-validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). LC-MS/MS identifies metabolites, while MS/MS fragmentation patterns align with in silico predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.